N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 4-methylbenzo[d]thiazol-2-yl group and a 3-morpholinopropyl substituent on the amide nitrogen, with a methylsulfonyl group at the para position of the benzamide ring. Its hydrochloride salt form (CAS RN: 1217100-84-9) enhances solubility, making it suitable for pharmacological studies .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2.ClH/c1-17-5-3-6-20-21(17)24-23(31-20)26(12-4-11-25-13-15-30-16-14-25)22(27)18-7-9-19(10-8-18)32(2,28)29;/h3,5-10H,4,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXGVCHMJGHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride” typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylsulfonyl group: This step may involve sulfonation of the aromatic ring using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via a suitable alkylating agent.
Formation of the benzamide linkage: The final step involves coupling the benzo[d]thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfoxides or sulfones, while reduction of the benzamide moiety may lead to amines.
Scientific Research Applications
“N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, infections, or inflammatory conditions.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Generally, compounds with benzo[d]thiazole and morpholine moieties may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural motifs in the target compound :
- 4-Methylbenzo[d]thiazole : Enhances aromatic stacking and hydrophobic interactions.
- 3-Morpholinopropyl group: Improves solubility and bioavailability via tertiary amine protonation.
- Methylsulfonyl group : Polar substituent that may influence electron density and binding affinity.
Comparable compounds :
Lacks sulfonyl groups, which may decrease polarity and solubility compared to the target compound.
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) :
- Features a bromophenyl-thiazole core and dimethylsulfamoyl group.
- The bromine atom increases molecular weight (MW: ~437.3 g/mol) and lipophilicity, contrasting with the target’s methylsulfonyl group (MW: ~504.0 g/mol, estimated).
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) : Incorporates a pyridyl-thiazole scaffold and piperazinylmethyl group.
N-(3-(Benzo[d]thiazol-2-yl)-4-(hydroxyphenyl)benzamide (3-BTHPB) :
- Hydroxyphenyl group enables fluorescence properties, absent in the target compound.
- Demonstrates the versatility of benzothiazole in diverse applications (e.g., sensing vs. therapeutic).
Physicochemical Properties
Pharmacological and Biochemical Profiles
- The morpholinopropyl group may enhance blood-brain barrier penetration .
- Compound 50: Enhances TLR adjuvant activity via NF-κB prolongation, highlighting the role of sulfonamide-thiazole scaffolds in immunomodulation .
- 4g and Related Compounds : Demonstrated antibacterial and anticancer activity in preliminary screens, linked to thiazole-piperazine interactions with cellular targets .
Critical Analysis of Substituent Effects
- Morpholinopropyl vs. Piperazinylmethyl (4g): Morpholine’s lower basicity (pKa ~7.4) compared to piperazine (pKa ~9.8) may reduce off-target interactions with cationic binding sites .
- Methylsulfonyl vs.
- Benzothiazole vs. Thiazole (3b) : Benzothiazole’s extended aromatic system improves stacking interactions but may reduce metabolic stability .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H28ClN3O4S2
- Molecular Weight : 510.1 g/mol
- CAS Number : 1217100-84-9
The structural features include a benzothiazole moiety, a methylsulfonyl group, and a morpholinopropyl substituent, which collectively contribute to its pharmacological properties.
Research indicates that this compound interacts with various biological targets, primarily focusing on:
- Anti-inflammatory Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief.
- Antitumor Activity : Studies on related benzothiazole derivatives reveal their potential as antitumor agents. For instance, compounds exhibiting structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antitumor Efficacy
Table 1 summarizes the antitumor activity of this compound compared to other benzothiazole derivatives.
| Compound Name | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | High potential for cytotoxicity |
| Benzothiazole Derivative A | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Effective in 2D assays |
| Benzothiazole Derivative B | MCF7 (Breast Cancer) | TBD | Selective against tumor cells |
Note: TBD = To Be Determined; further studies are needed to establish IC50 values for the primary compound.
Anti-inflammatory Activity
The anti-inflammatory potential has been evaluated through various assays measuring COX enzyme inhibition. Preliminary data suggest that this compound may exhibit significant inhibition similar to established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- Study on Antitumor Activity : A study evaluated the compound's efficacy against human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an antitumor agent .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, suggesting its utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
